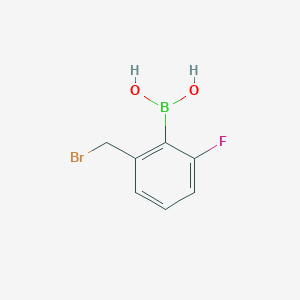

2-(Bromomethyl)-6-fluorobenzeneboronic acid

Description

2-(Bromomethyl)-6-fluorobenzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a bromomethyl (-CH2Br) group at position 2, a fluorine atom at position 6, and a boronic acid (-B(OH)2) group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl frameworks for pharmaceuticals and materials science.

Properties

Molecular Formula |

C7H7BBrFO2 |

|---|---|

Molecular Weight |

232.84 g/mol |

IUPAC Name |

[2-(bromomethyl)-6-fluorophenyl]boronic acid |

InChI |

InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,11-12H,4H2 |

InChI Key |

PVFKCMQSEHFBPH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1F)CBr)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-fluorobenzeneboronic acid typically involves the bromomethylation of 6-fluorobenzeneboronic acid

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the bromomethylation and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-fluorobenzeneboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used under mild conditions.

Major Products:

Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.

Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

2-(Bromomethyl)-6-fluorobenzeneboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through coupling reactions.

Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and sensors, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluorobenzeneboronic acid involves its reactivity with various nucleophiles and electrophiles The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, making it useful in sensing and separation applications

Comparison with Similar Compounds

Key Insights:

Bromine (Br) in position 2 () further deactivates the ring but increases steric bulk . Steric Hindrance: The bromomethyl group (-CH2Br) in the target compound introduces greater steric hindrance than direct halogen substituents (e.g., -Br or -Cl), which may reduce coupling efficiency but enable selective transformations .

Benzyloxy (-OBn) groups () act as protective groups, allowing selective deprotection in multi-step syntheses .

Applications :

- Pharmaceuticals : Fluorine-containing analogs (e.g., ) are common in kinase inhibitor synthesis due to fluorine’s bioisosteric properties.

- Agrochemicals : Halogen-rich compounds () are utilized in pesticide development for their stability and bioavailability .

Research Findings and Case Studies

- Synthetic Utility : A study in Heterocycles () highlights the use of bromomethyl-containing intermediates in indium-promoted couplings, suggesting that 2-(Bromomethyl)-6-fluorobenzeneboronic acid could facilitate similar transformations for heterocycle synthesis.

- Safety Profiles : Compounds like 2-bromo-6-fluoro-3-methoxyphenylboronic acid () carry warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), underscoring the need for proper handling in lab settings .

- Structural Analog Development : Biopharmacule’s catalog () lists multiple bromo-fluoro-methoxy phenylboronic acids, indicating industrial demand for tailored substituent patterns in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.